molecular formula C5H15ClN2 B1407633 Neopentylhydrazine hydrochloride CAS No. 31820-30-1

Neopentylhydrazine hydrochloride

Cat. No.: B1407633
CAS No.: 31820-30-1
M. Wt: 138.64 g/mol
InChI Key: NLLBOGFSNCEREB-UHFFFAOYSA-N
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Description

Neopentylhydrazine hydrochloride is an organic compound with the chemical formula C5H14ClN2 It is a derivative of hydrazine, characterized by the presence of a neopentyl group attached to the hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Neopentylhydrazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of neopentyl bromide with hydrazine hydrate in the presence of a base. The reaction typically proceeds as follows: [ \text{C5H11Br} + \text{N2H4} \rightarrow \text{C5H11N2H3} + \text{HBr} ] The resulting neopentylhydrazine is then treated with hydrochloric acid to form the hydrochloride salt: [ \text{C5H11N2H3} + \text{HCl} \rightarrow \text{C5H14ClN2} ]

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous-flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Neopentylhydrazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield neopentylhydrazine oxides, while substitution reactions can produce a variety of neopentyl-substituted derivatives.

Scientific Research Applications

Neopentylhydrazine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing into its potential use as an intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which neopentylhydrazine hydrochloride exerts its effects involves its interaction with various molecular targets. The hydrazine moiety can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, the compound can act as a nucleophile, attacking electrophilic centers in other molecules and facilitating chemical transformations.

Comparison with Similar Compounds

    Phenylhydrazine: Similar in structure but with a phenyl group instead of a neopentyl group.

    Methylhydrazine: Contains a methyl group instead of a neopentyl group.

    Dimethylhydrazine: Features two methyl groups attached to the hydrazine moiety.

Comparison: Neopentylhydrazine hydrochloride is unique due to the presence of the bulky neopentyl group, which imparts different steric and electronic properties compared to its simpler counterparts. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable compound in specialized applications.

Properties

IUPAC Name

2,2-dimethylpropylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2.ClH/c1-5(2,3)4-7-6;/h7H,4,6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLBOGFSNCEREB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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